N-(2-chlorophenyl)-2,4-dinitrobenzamide
Description
N-(2-Chlorophenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide backbone substituted with a 2-chlorophenyl group at the amide nitrogen and nitro groups at the 2- and 4-positions of the benzoyl ring. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which enhance its susceptibility to enzymatic reduction, a key mechanism in bioreductive drug activation .
Properties
Molecular Formula |
C13H8ClN3O5 |
|---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-10-3-1-2-4-11(10)15-13(18)9-6-5-8(16(19)20)7-12(9)17(21)22/h1-7H,(H,15,18) |
InChI Key |
RIMYOJMMCDHDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route for N-(2-chlorophenyl)-2,4-dinitrobenzamide involves the following steps:
Nitration: Start with 2-chlorobenzoic acid (C~7~H~5~ClO~2~) and perform nitration using a mixture of concentrated sulfuric acid (H~2~SO~4~) and nitric acid (HNO~3~). This yields 2-chloro-4-nitrobenzoic acid.
Amidation: React 2-chloro-4-nitrobenzoic acid with ammonia (NH~3~) or an amine to form this compound.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
N-(2-chlorophenyl)-2,4-dinitrobenzamide can undergo various reactions:
Electrophilic Substitution: Due to its aromatic nature, electrophilic substitution readily occurs on the indole nucleus.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: Substituents can be introduced at various positions on the benzamide ring.
Common reagents and conditions depend on the specific reaction type and desired product.
Scientific Research Applications
N-(2-chlorophenyl)-2,4-dinitrobenzamide has diverse applications:
Medicinal Chemistry: Its broad-spectrum biological activities make it valuable for drug development.
Biological Research: Researchers explore its potential in antiviral, anti-inflammatory, anticancer, and antidiabetic studies.
Industry: It may find use in chemical processes or as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
35Cl NQR studies reveal that substituents on the phenyl ring significantly alter electronic environments. For example:
- Alkyl groups (e.g., methyl) in the side chain lower 35Cl NQR frequencies due to electron-donating effects, reducing electron density at the chlorine atom.
- Aryl or chloro-substituted groups increase frequencies by withdrawing electrons, enhancing polarization .
Crystallographic Differences
Crystal structures of related compounds highlight substituent-driven packing variations:
- N-(2-Chlorophenyl)-acetamide: Monoclinic (P21/c) with lattice constants a=10.879 Å, b=9.561 Å, c=10.067 Å .
- N-(2,6-Dichlorophenyl)-benzamide: Tetragonal (P4₃) with a=8.795 Å, c=15.115 Å . The bulky 2,4-dinitro groups in N-(2-chlorophenyl)-2,4-dinitrobenzamide likely disrupt symmetrical packing, favoring non-centrosymmetric space groups, though specific data for this compound are pending.
Antitubercular and Cytotoxic Activity
- This compound : Exhibits potent antitubercular activity with MIC values <1 µM in some derivatives .
- SN 23862 (2,4-dinitrobenzamide mustard) : Shows hypoxia-selective cytotoxicity (IC₅₀ ratio: 145 for hypoxic vs. aerobic cells) due to preferential nitroreductase activation .
- 4-SO₂Me analogue : Lower activation (IC₅₀ ratio: 26) despite similar electronic properties, highlighting steric limitations in enzyme binding .
Toxicity Profiles
- This compound analogues : In zebrafish embryos, the 2-chlorophenyl derivative exhibits high toxicity (LC₅₀ = 56.56 µM), compared to the 4-nitrophenyl variant (LC₅₀ = 370 µM), likely due to enhanced membrane permeability or metabolic activation .
Table: Key Comparative Data
Mechanistic Insights
- Reduction Chemistry : The 4-nitro group in this compound is the primary site for enzymatic reduction, generating cytotoxic hydroxylamines and amines that crosslink DNA .
- Steric Effects : Bulky 2-chlorophenyl substituents may hinder interactions with DT-diaphorase, reducing activation efficiency compared to less sterically hindered analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
